Methyl 2-(pyrrolidin-3-yloxy)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-pyrrolidin-3-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMSXVAIYXYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659695 | |
| Record name | Methyl [(pyrrolidin-3-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748797-11-7 | |
| Record name | Methyl 2-(3-pyrrolidinyloxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748797-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [(pyrrolidin-3-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The core structure of methyl 2-(pyrrolidin-3-yloxy)acetate involves an ether linkage between the 3-position of pyrrolidine and the acetate moiety. Preparation typically involves:
- Functionalization of the pyrrolidine ring at the 3-position with a hydroxyl or leaving group.
- Nucleophilic substitution or Mitsunobu-type coupling to introduce the oxyacetate group.
- Protection and deprotection steps if necessary to control regio- and stereoselectivity.
Mitsunobu Reaction-Based Coupling
One of the most reported methods for preparing analogs of this compound involves the Mitsunobu reaction, which facilitates the coupling of an alcohol with a nucleophile under mild conditions.
- Procedure: A Boc-protected pyrrolidin-3-ol derivative is reacted with a suitable electrophile such as methyl 2-bromoacetate or 2-haloacetate derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate).
- This method allows for inversion of stereochemistry at the 3-position if chiral centers are involved.
- This approach was adapted and optimized in the synthesis of sazetidine-A analogs, where the pyrrolidinylmethanol was coupled with a bromopyridinol derivative, demonstrating the versatility of Mitsunobu coupling for similar structures.
Nucleophilic Substitution Using Pyrrolidin-3-ol Derivatives
An alternative preparation involves direct nucleophilic substitution where the pyrrolidin-3-ol or its derivatives act as nucleophiles:
- Stepwise synthesis:
- Activation of methyl 2-haloacetate (e.g., methyl 2-bromoacetate or methyl 2-chloroacetate) as the electrophile.
- Reaction with pyrrolidin-3-ol or its protected form under basic conditions to form the ether bond.
- This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.
- Solvents like DMF or DMSO are preferred due to their polarity and ability to dissolve both reactants.
Use of Protective Groups and Stereochemical Control
- Protection of the pyrrolidine nitrogen (e.g., Boc or other carbamate groups) is common to prevent unwanted side reactions during ether formation.
- Deprotection is typically achieved by acid treatment (e.g., trifluoroacetic acid) after the coupling step.
- Chiral purity can be maintained or achieved by starting from enantiomerically pure pyrrolidin-3-ol derivatives or via chiral resolution of intermediates.
Catalytic Hydrogenation and Recrystallization for Intermediate Preparation
- The synthesis of pyrrolidine derivatives, which are precursors to this compound, often involves catalytic hydrogenation of 2-methylpyrroline derivatives.
- Platinum catalysts such as platinum (IV) oxide or 5% Pt-C in ethanol/methanol solvent mixtures are used at ambient temperature.
- The resulting pyrrolidine tartrate salts are recrystallized from alcohol solvents to enhance optical purity before further functionalization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Mitsunobu Coupling | Boc-pyrrolidin-3-ol, methyl 2-haloacetate, PPh3, DEAD | Mild conditions, stereochemical control | Requires careful handling of reagents |
| Nucleophilic Substitution | Pyrrolidin-3-ol, methyl 2-bromoacetate, base, DMF/DMSO | Straightforward, scalable | Possible side reactions, needs optimization |
| Catalytic Hydrogenation (for intermediates) | 2-methylpyrroline, Pt catalyst, EtOH/MeOH | High optical purity, scalable | Requires catalyst removal and recrystallization |
| Stock Solution Preparation | Compound, DMSO, PEG300, Tween 80, corn oil | Useful for biological assays | Not a synthetic step but important for application |
Research Findings and Optimization Notes
- Optimized three-step procedures for related pyrrolidine derivatives have been reported, emphasizing the importance of protecting groups and mild coupling conditions to maintain stereochemical integrity.
- The use of platinum catalysts in hydrogenation steps provides high enantiomeric excess, critical for pharmaceutical applications.
- Formulation data highlight the solubility challenges and the need for co-solvents to prepare clear stock solutions for biological evaluation.
- Synthetic routes have been improved to reduce the number of steps and increase overall yield, as seen in related pyrrolidine analog syntheses.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(pyrrolidin-3-yloxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidin-3-yloxy)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The acetate group can also participate in ester hydrolysis reactions, releasing the active pyrrolidine moiety.
Comparison with Similar Compounds
Key Observations :
- Tosylate Salts : Derivatives like (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate tosylate exhibit higher similarity scores (0.57–0.66) and are preferred for synthetic workflows due to improved crystallinity .
- Heterocyclic Modifications : Replacement of pyrrolidine with pyridine (e.g., Methyl 2-(6-methoxypyridin-3-yl)acetate) shifts applications toward kinase inhibitor synthesis . Thietane-containing analogues (e.g., compound from ) demonstrate expanded bioactivity profiles .
Functional Group Variants
Esters with Phosphoryl or Sulfonamide Groups
Biological Activity
Methyl 2-(pyrrolidin-3-yloxy)acetate, a compound featuring a pyrrolidine ring and an acetate moiety, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₁₄ClNO₃. The presence of the pyrrolidine ring contributes to its structural complexity, which is essential for its interaction with biological targets. The hydrochloride salt form enhances solubility and stability, making it suitable for various experimental applications .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research suggests that its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Studies have indicated that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response. This activity could have implications for treating conditions characterized by chronic inflammation.
Neuropharmacological Potential
Given its structural similarity to neurotransmitters, this compound may influence neurotransmission . Research has indicated potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The compound's ability to modulate these receptors could lead to therapeutic applications in conditions such as addiction or neurodegenerative diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including:
- Enzyme modulation : Altering enzyme activity involved in metabolic pathways.
- Receptor binding : Interacting with nAChRs and potentially other neurotransmitter receptors.
- Cellular signaling alteration : Modifying signaling pathways that regulate inflammation and immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(pyrrolidin-2-yloxy)acetate | Similar pyrrolidine structure | Different substitution pattern on nitrogen |
| Methyl 2-(piperidin-3-yloxy)acetate | Piperidine ring instead of pyrrolidine | Potentially different biological activity profiles |
| (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Enantiomer of this compound | May exhibit different pharmacological effects |
The unique stereochemistry and functional group positioning of this compound significantly influence its biological activity compared to similar compounds.
Case Studies and Research Findings
- Neuropharmacological Study : A study evaluated the effects of this compound on alcohol consumption in animal models. Results indicated a significant reduction in alcohol intake, suggesting potential applications in addiction therapy .
- Anti-inflammatory Research : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases.
Q & A
Q. How is the compound utilized in drug discovery pipelines?
- Methodological Answer : It serves as a precursor for prodrugs (e.g., ester hydrolysis releases bioactive acids). In vitro assays (e.g., CYP450 inhibition) assess metabolic stability. SAR studies modify the pyrrolidine/acetate groups to optimize pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

